molecular formula C23H23NO5 B2908327 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2503203-13-0

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2908327
CAS No.: 2503203-13-0
M. Wt: 393.439
InChI Key: NITORMFBJYAAEM-UHFFFAOYSA-N
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Description

This compound features a spiro[3.5]nonane core, a bicyclic structure where two rings (one 3-membered and one 5-membered) share a single atom. The 5-oxa designation indicates an oxygen atom in the 5-membered ring, while the 8-aza denotes a nitrogen atom at position 6. The nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its base-sensitive cleavage. A carboxylic acid functional group at position 7 enhances solubility and reactivity, making the compound suitable for conjugation in drug discovery and materials science .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-13-29-23(10-5-11-23)14-24(20)22(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITORMFBJYAAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C(CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable lactone or lactam precursor, which undergoes ring expansion to form the oxazolidine ring. Subsequent functionalization introduces the fluoren-9-ylmethoxycarbonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced purification techniques, such as chromatography, are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fmoc-Azaspiro has shown promise in drug development, particularly in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biochemical pathways.

Case Study:
A study investigated the synthesis of analogs of Fmoc-Azaspiro aimed at targeting specific receptors involved in neurodegenerative diseases. The results indicated that certain modifications led to improved binding affinities and selectivity towards the target receptors, suggesting potential therapeutic applications.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino acids during synthesis while allowing for easy removal under mild conditions makes Fmoc-Azaspiro a valuable component in peptide chemistry.

Table 1: Comparison of Fmoc-Azaspiro with Other Protecting Groups

PropertyFmoc-AzaspiroBocAc
StabilityModerateHighLow
Cleavage ConditionsMild BaseAcidicBasic
Compatibility with AminesYesLimitedYes

Materials Science

In materials science, Fmoc-Azaspiro derivatives have been utilized to create novel polymeric materials with enhanced mechanical properties and biocompatibility. These materials are particularly relevant for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Case Study:
Research on the incorporation of Fmoc-Azaspiro into polymer matrices demonstrated significant improvements in tensile strength and elasticity compared to traditional polymers. This advancement opens avenues for developing more effective biomaterials for medical applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the fluoren-9-ylmethoxycarbonyl group acts as a temporary protecting group that can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

Molecular Targets and Pathways:

  • Peptide Synthesis: The compound targets the amino group of amino acids, protecting it from undesired reactions.

  • Enzyme Inhibition: It may interact with specific enzyme active sites, inhibiting their activity and thus modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Variations

(a) 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
  • Key Differences : Lacks the Fmoc group; exists as a hydrochloride salt.
  • Implications : The absence of Fmoc simplifies the structure but reduces stability under basic conditions. The hydrochloride salt improves solubility in polar solvents .
(b) 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid
  • Key Differences: Features a spiro[3.4]octane core (smaller 4-membered ring) instead of spiro[3.5]nonane.
(c) 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
  • Key Differences: Contains a spiro[4.4]nonane system (two 4-membered rings) with oxygen and nitrogen in different positions.
  • Implications : The altered heteroatom placement may influence electronic properties and hydrogen-bonding capabilities .

Protecting Group Variations

(a) 2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid
  • Key Differences : Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
  • Implications : Boc is acid-labile, requiring different deprotection conditions (e.g., trifluoroacetic acid). This contrasts with Fmoc, which is removed under mild basic conditions (e.g., piperidine), making Fmoc preferable in solid-phase peptide synthesis .
(b) (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
  • Key Differences : Replaces the spiro system with a piperazine ring.
  • Implications : The linear piperazine lacks the conformational constraint of spiro systems, reducing its utility as a rigid scaffold in drug design .

Functional Group and Substituent Variations

(a) 2-oxaspiro[3.5]nonane-7-carboxylic acid
  • Key Differences: Contains a spiro[3.5]nonane core but lacks the nitrogen atom (aza group) and Fmoc protection.
  • Implications : The absence of nitrogen limits its use in forming amide bonds or coordinating metal ions .
(b) 6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
  • Key Differences : Incorporates a fluorinated pyrimidoindole moiety and a spiro[3.4]octane system.
  • Implications : Fluorination enhances metabolic stability and bioavailability, while the fused heterocycle adds complexity for targeting specific enzymes (e.g., kinases) .

Biological Activity

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C₁₉H₁₉N₃O₄
Molecular Weight: 341.37 g/mol
CAS Number: 104091-08-9

The compound features a spirocyclic structure, which is significant for its biological activity. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility in biological systems.

The biological activity of this compound has been linked to its interaction with specific biological targets. Notably, it has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes, particularly in oncology and immunology.

  • Inhibition of Oncogenic Pathways :
    • Research indicates that derivatives of the spiro[3.5]nonane scaffold can inhibit the RAS protein, a key player in cancer cell proliferation and survival. This inhibition is particularly relevant for cancers driven by KRAS mutations, which are notoriously difficult to target with conventional therapies .
  • Modulation of Immune Responses :
    • The compound has shown potential in modulating chemokine receptors (CCR3 and CCR5), which are crucial in inflammatory responses and HIV infection dynamics. This suggests a role in both therapeutic and preventive strategies against certain viral infections and inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that modifications to the spirocyclic structure enhanced the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

In Vivo Efficacy

In vivo experiments using xenograft mouse models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. These findings highlight its potential as an antitumor agent, particularly in models of non-small cell lung cancer where KRAS mutations are present .

Comparative Biological Activity Table

CompoundTargetActivityReference
This compoundKRAS G12CInhibitor
1-carbonyl-7-diazaspiro[3.5]nonane derivativesCCR3/CCR5Modulation
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneAntitumorCytotoxicity

Q & A

Q. What are the standard synthetic routes for 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid, and how is yield optimized?

Synthesis typically involves multi-step protocols, including spirocyclic ring formation, FMOC protection, and carboxyl group functionalization. A common approach starts with spiro[3.5]nonane derivatives, where the azaspiro core is constructed via cyclization reactions (e.g., using diols or diamines). FMOC protection is introduced via carbamate formation using 9-fluorenylmethyl chloroformate (FMOC-Cl) under basic conditions (e.g., NaHCO₃ in THF/water) . Yield optimization requires precise control of reaction parameters:

  • Temperature : Low temperatures (0–5°C) minimize side reactions during FMOC protection.
  • Catalysts : DMAP or pyridine derivatives enhance acylation efficiency .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., using acetonitrile/water) improves purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic geometry and FMOC group integration (e.g., δ 4.2–4.4 ppm for FMOC-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at ~425.18 Da) .
  • HPLC : Validates purity using C18 columns (gradient: 50–90% acetonitrile in water, 0.1% TFA) .

Q. How does the spirocyclic structure influence the compound’s stability under varying pH conditions?

The 5-oxa-8-azaspiro[3.5]nonane core enhances rigidity, reducing hydrolytic degradation. Stability studies show:

  • Acidic conditions (pH <3) : FMOC group cleavage occurs rapidly (t₁/₂ <1 hour).
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours, ideal for peptide coupling .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral spirocyclic compound?

Enantioselective synthesis employs:

  • Chiral Auxiliaries : (S)- or (R)-proline derivatives guide spirocyclic ring formation .
  • Catalytic Asymmetric Cyclization : Ru or Ir complexes induce stereocontrol (e.g., >90% ee with BINAP ligands) .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

Density Functional Theory (DFT) simulations model:

  • Activation Energy : FMOC deprotection kinetics under acidic conditions.
  • Carbodiimide-Mediated Coupling : Transition states for amide bond formation with amino acids (e.g., HOBt/EDCI system) .

Q. What are the mechanistic insights into FMOC deprotection under photolytic vs. thermal conditions?

  • Photolysis (λ = 365 nm) : Cleaves FMOC via radical intermediates, ideal for light-sensitive substrates.
  • Thermal Deprotection (T >100°C) : Prolonged heating risks spirocyclic ring decomposition .

Q. How does the compound’s logP value affect its application in cell-penetrating peptide (CPP) design?

Experimental logP (calculated: ~2.5) balances hydrophobicity for membrane permeability. Comparative studies with non-spiro FMOC analogs show:

  • Enhanced Cellular Uptake : 20–30% higher in HeLa cells due to rigid spiro core .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Critical factors include:

  • Batch Reactor Optimization : Controlled addition of FMOC-Cl to avoid exothermic side reactions.
  • Continuous Flow Systems : Improve reproducibility for large-scale azaspiro ring formation .

Methodological Considerations

Q. How should researchers design stability-indicating assays for this compound in aqueous buffers?

  • Forced Degradation : Expose to UV light (254 nm), H₂O₂ (3%), and HCl (0.1 M) to identify degradation products.
  • UPLC-MS/MS : Monitors hydrolyzed byproducts (e.g., 5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid) .

Q. What protocols validate the compound’s role as a building block in peptidomimetic libraries?

  • Solid-Phase Synthesis : Immobilize on Wang resin, then couple with Fmoc-amino acids using PyBOP/DIPEA.
  • On-Resin Cleavage : TFA/water (95:5) releases peptides for LC-MS analysis .

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